molecular formula C9H21OPS2 B14350152 S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate CAS No. 93341-92-5

S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate

Cat. No.: B14350152
CAS No.: 93341-92-5
M. Wt: 240.4 g/mol
InChI Key: XKCXIWIJZAOITA-UHFFFAOYSA-N
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Description

S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is a chemical compound known for its unique structure and properties It is an organic thiophosphate, which means it contains phosphorus, sulfur, and organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are crucial due to the potential toxicity of the reactants and products.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: In this reaction, one of the groups in the compound is replaced by another group, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.

Scientific Research Applications

S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.

Mechanism of Action

The mechanism of action of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from interacting with the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired effect, whether it be pest control or therapeutic action.

Comparison with Similar Compounds

Similar Compounds

    VX nerve agent: An organic thiophosphate with similar structural features but used primarily as a chemical warfare agent.

    Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another organophosphorus compound with similar reactivity and applications.

Uniqueness

S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is unique due to its specific alkyl groups and the resulting chemical properties

Properties

CAS No.

93341-92-5

Molecular Formula

C9H21OPS2

Molecular Weight

240.4 g/mol

IUPAC Name

2-[ethyl(ethylsulfanyl)phosphoryl]sulfanyl-2-methylbutane

InChI

InChI=1S/C9H21OPS2/c1-6-9(4,5)13-11(10,7-2)12-8-3/h6-8H2,1-5H3

InChI Key

XKCXIWIJZAOITA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)SP(=O)(CC)SCC

Origin of Product

United States

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